5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide
Description
5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a combination of furan, thiophene, and benzamide moieties
Properties
IUPAC Name |
5-[[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-14-5-4-11(9-12(14)18(19)22)28(23,24)20-10-13(21)16-6-7-17(27-16)15-3-2-8-26-15/h2-9,13,20-21H,10H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQHZATZWLDSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through various condensation reactions. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives share structural similarities and are used in similar applications.
Uniqueness
5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide is unique due to its combined furan-thiophene-benzamide structure, which imparts a distinct set of chemical and biological properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
